Cas no 42592-07-4 (Carbamic acid,(4-methyl-1,3-phenylene)bis-, bis(1-methylethyl) ester (9CI))

Carbamic acid,(4-methyl-1,3-phenylene)bis-, bis(1-methylethyl) ester (9CI) structure
42592-07-4 structure
Product Name:Carbamic acid,(4-methyl-1,3-phenylene)bis-, bis(1-methylethyl) ester (9CI)
Numero CAS:42592-07-4
MF:C15H22N2O4
MW:294.346184253693
CID:331758
PubChem ID:241024
Update Time:2025-11-01

Carbamic acid,(4-methyl-1,3-phenylene)bis-, bis(1-methylethyl) ester (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Carbamic acid,(4-methyl-1,3-phenylene)bis-, bis(1-methylethyl) ester (9CI)
    • propan-2-yl N-[2-methyl-5-(propan-2-yloxycarbonylamino)phenyl]carbamat e
    • Dipropan-2-yl (4-methyl-1,3-phenylene)bis(hydrogen carbonimidate)
    • 42592-07-4
    • NSC48104
    • propan-2-yl N-(2-methyl-5-{[(propan-2-yloxy)carbonyl]amino}phenyl)carbamate
    • N,N'-BIS(ISOPROPOXYCARBONYL)-4-METHYL-1,3-PHENYLENEDIAMINE
    • AKOS001743658
    • Diisopropyl N,N'-(4-methyl-m-phenylene)dicarbamate
    • Oprea1_766744
    • SRHAONPLNDTLMO-UHFFFAOYSA-N
    • DTXSID20962590
    • 1,3-Phenilenedicarbaminic acid, 4-methyl-, diisopropyl ester
    • SCHEMBL11080337
    • Carbamic acid, (4-methyl-1,3-phenylene)-, bis(1-methylethyl) ester
    • NSC-48104
    • Inchi: 1S/C15H22N2O4/c1-9(2)20-14(18)16-12-7-6-11(5)13(8-12)17-15(19)21-10(3)4/h6-10H,1-5H3,(H,16,18)(H,17,19)
    • Chiave InChI: SRHAONPLNDTLMO-UHFFFAOYSA-N
    • Sorrisi: O(C(NC1C=C(C=CC=1C)NC(=O)OC(C)C)=O)C(C)C

Proprietà calcolate

  • Massa esatta: 294.158
  • Massa monoisotopica: 294.158
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 6
  • Complessità: 358
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Superficie polare topologica: 76.7Ų

Proprietà sperimentali

  • Densità: 1.17
  • Punto di ebollizione: 330°Cat760mmHg
  • Punto di infiammabilità: 153.4°C
  • Indice di rifrazione: 1.562

Carbamic acid,(4-methyl-1,3-phenylene)bis-, bis(1-methylethyl) ester (9CI) Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Cooke Chemical
S5539751-250MG
N,N''-BIS(ISOPROPOXYCARBONYL)-4-METHYL-1,3-PHENYLENEDIAMINE
42592-07-4 AldrichCPR
250mg
RMB 1299.72 2025-02-20
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd